N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide
Overview
Description
It is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound is characterized by the presence of two nitrile groups and an ether linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-cyanoethoxy)propanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropionitrile with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-(2-cyanoethoxy)propanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-cyanoethoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-cyanoethoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biochemical assays and as a building block for bioactive molecules.
Medicine: It is utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-cyanoethoxy)propanenitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitrile and ether functional groups. These interactions can modulate biological pathways and lead to desired effects, such as inhibition of enzyme activity or activation of specific receptors.
Comparison with Similar Compounds
3-(2-cyanoethoxy)propanenitrile can be compared with other similar compounds, such as:
3-(2-cyanoethoxy)propanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-(2-cyanoethoxy)propanamine:
3-(2-cyanoethoxy)propyl chloride: The chloride group makes this compound more reactive in substitution reactions compared to the nitrile group.
The uniqueness of 3-(2-cyanoethoxy)propanenitrile lies in its dual nitrile groups and ether linkage, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXCCSJYRGUQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCN(CC)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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